N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenyl-N-(propan-2-yl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the oxadiazole ring and subsequent functionalization. While specific methods may vary, a common approach includes cyclization of appropriate precursors.
Reaction Conditions::- Cyclization: The oxadiazole ring formation typically occurs under mild acidic or basic conditions.
- Functionalization: Various reactions (e.g., nucleophilic substitution, Friedel-Crafts acylation) can be employed to modify the compound.
Industrial Production:: Industrial-scale synthesis may involve optimized procedures, ensuring high yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Substitution: Nucleophilic substitutions can occur at the oxadiazole ring or other functional groups.
Reduction: Reduction of certain functional groups may be relevant.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Major Products:: The specific products depend on the reaction conditions and functional groups involved.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects (e.g., anticancer, antimicrobial).
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is unique due to its oxadiazole moiety, similar compounds include other propanamides and oxadiazole derivatives.
Properties
Molecular Formula |
C28H29N3O3 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-diphenyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C28H29N3O3/c1-20(2)31(19-26-29-28(30-34-26)23-14-16-24(33-3)17-15-23)27(32)18-25(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,20,25H,18-19H2,1-3H3 |
InChI Key |
WNXOTRJWFBXNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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